molecular formula C16H19NO4 B3022520 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-80-3

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B3022520
CAS RN: 879329-80-3
M. Wt: 289.33 g/mol
InChI Key: QMDHQGWOYLNPAX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also has methoxy (OCH3) and carboxylic acid (COOH) functional groups, which can influence its reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method. The methoxy and carboxylic acid groups could be added through various reactions, such as nucleophilic substitution or acylation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The methoxy groups might be involved in nucleophilic substitution reactions, and the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with biological receptors or enzymes. If it’s a material precursor, its mechanism of action might involve its reactivity under certain conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its behavior in biological systems .

properties

IUPAC Name

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11-14(16(18)19)10-15(17(11)8-9-20-2)12-4-6-13(21-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDHQGWOYLNPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCOC)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

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